(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with dimethyl and propyl groups, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a boron-containing reagent under suitable conditions. For example, the reaction can be carried out using a boronic acid derivative in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxidation products.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield alcohols or other oxidized derivatives.
Scientific Research Applications
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the final product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-boronic acid: A simpler boronic acid derivative with a pyrazole ring.
4-Pyrazoleboronic acid pinacol ester: A boronic ester derivative used in similar coupling reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic ester derivative with a protective group.
Uniqueness
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both dimethyl and propyl groups can also affect its solubility and stability compared to simpler boronic acid derivatives.
Properties
Molecular Formula |
C8H15BN2O2 |
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Molecular Weight |
182.03 g/mol |
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H15BN2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h12-13H,4-5H2,1-3H3 |
InChI Key |
KREBVRXZNKKJRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1C)CCC)C)(O)O |
Origin of Product |
United States |
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